

Application Notes & Protocols: Comprehensive Characterization of 4-Amino-N,2-dimethylbenzamide

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Compound of Interest

Compound Name: 4-Amino-n,2-dimethylbenzamide

CAS No.: 912838-54-1

Cat. No.: B1399046

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For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of **4-Amino-N,2-dimethylbenzamide**, a key chemical intermediate. As specific, validated methods for this exact isomer are not widely published, this document establishes a foundational approach based on established analytical principles for substituted benzamides and primary aromatic amines. We present detailed protocols for identity confirmation, purity assessment, and structural elucidation using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications, ensuring data integrity and scientific rigor in a research and development setting.

Introduction and Physicochemical Profile

4-Amino-N,2-dimethylbenzamide is a substituted aromatic amide. Its structure, featuring a primary aromatic amine, a secondary amide, and a substituted benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise control and understanding of its purity and impurity profile are critical, as these attributes directly impact the quality, safety, and efficacy of the final product.[1][2]

Robust analytical characterization is therefore not merely a quality control step but a fundamental component of the development lifecycle. The methods detailed herein are designed to provide a multi-faceted analytical overview of the molecule.

1.1. Molecular Structure

- IUPAC Name: **4-amino-N,2-dimethylbenzamide**
- Chemical Formula: $C_9H_{12}N_2O$
- Structure:

(Note: A placeholder for the chemical structure image)

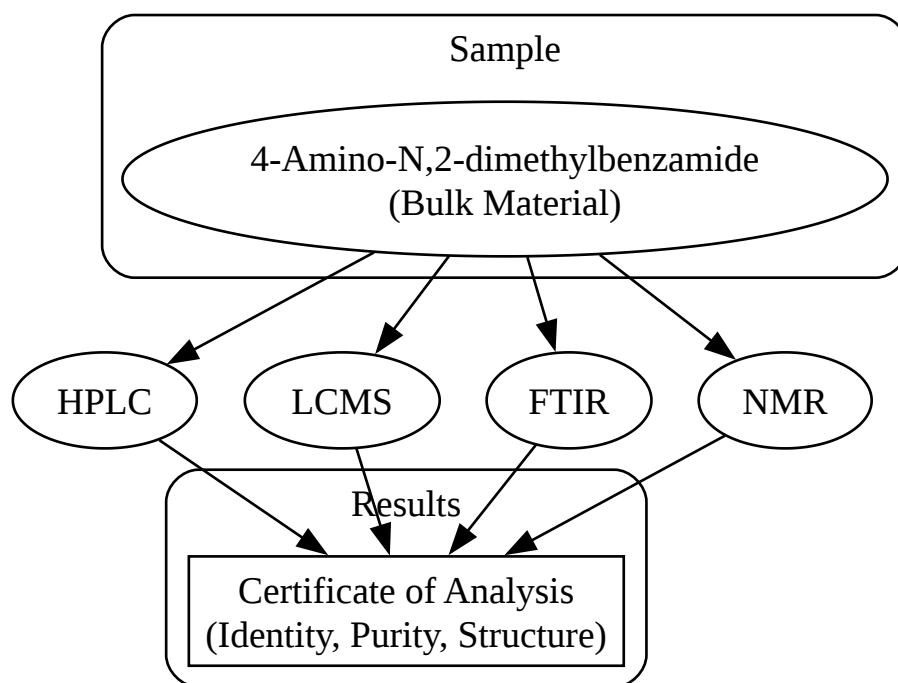
1.2. Physicochemical Properties

A summary of the calculated and expected physicochemical properties is provided below. It is critical to note that experimental data for this specific isomer is limited; therefore, some values are based on closely related isomers like 4-Amino-N,N-dimethylbenzamide and require experimental verification.

Property	Value / Expected Value	Data Source
Molecular Weight	164.21 g/mol	Calculated
CAS Number	Not explicitly found for this isomer.	-
Appearance	Predicted to be a solid, from off-white to light grey powder.	General knowledge of similar compounds.
Melting Point	Expected to be in a similar range to isomers (e.g., 151-154°C for 4-Amino-N,N-dimethylbenzamide).	Analog Data
Boiling Point	~348.0 °C (Predicted for isomer).	Analog Data
Solubility	Predicted to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO.[3]	Analog Data

Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize a chemical entity. We employ an orthogonal approach, where each technique provides a different and complementary piece of information. This strategy ensures a comprehensive and reliable assessment of the compound's identity, purity, and structure.



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Experimental Protocols

Protocol 1: Purity and Assay by HPLC-UV

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by area percentage, and assay is calculated against a qualified reference standard.[4][5]

- Expertise & Causality: A C18 column is chosen for its versatility in retaining aromatic compounds. The mobile phase contains an organic modifier (acetonitrile) to elute the compound and an acidic modifier (formic acid). Formic acid protonates the primary amine, which prevents peak tailing by minimizing unwanted interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[6]

Methodology:

- Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Standard and Sample Preparation:

- Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of **4-Amino-N,2-dimethylbenzamide** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
 - Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock to 10.0 mL with diluent.
 - Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 15 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	254 nm (or optimal wavelength determined by PDA)
Run Time	20 minutes

- System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Data Analysis:
 - Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.

- Assay: $\text{Assay (\%)} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * \text{Purity_Standard}$

Protocol 2: Identity Confirmation by LC-MS

Principle: Liquid chromatography-mass spectrometry confirms the molecular weight of the analyte, providing unequivocal evidence of its identity.[7]

- Expertise & Causality: Electrospray ionization (ESI) in positive mode is selected because the primary amine group is basic and readily accepts a proton to form a stable $[M+H]^+$ ion, making it highly suitable for detection by the mass spectrometer.

Methodology:

- Instrumentation: LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
- LC Conditions: Use the same HPLC conditions as described in Protocol 3.1. The eluent from the column is directed to the MS source.
- MS Conditions:

Parameter	Condition
Ionization Mode	ESI Positive (+)
Mass Range	m/z 50 - 500
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	150 °C
Desolvation Temp.	350 °C

- Data Analysis:
 - Confirm the presence of a peak at the expected retention time.

- Examine the mass spectrum of this peak for the protonated molecular ion $[M+H]^+$.
- Expected m/z : 164.21 (Monoisotopic Mass) + 1.0078 (Proton) = 165.22

Protocol 3: Structural Group Identification by FTIR

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[8]

Methodology:

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 600 cm^{-1} .
- Data Interpretation: Identify characteristic absorption bands.

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})
Primary Amine (N-H)	Asymmetric & Symmetric Stretch	3450 - 3250 (two bands)[9]
Secondary Amide (N-H)	Stretch	3370 - 3170 (one band)[10]
Carbonyl (C=O)	Amide I Stretch	1680 - 1630[10]
Amine/Amide (N-H)	Bending	1650 - 1580[9]
Aromatic Ring (C=C)	Stretch	~1600 and ~1475
Aromatic Ring (C-H)	Stretch	> 3000
Alkyl (C-H)	Stretch	< 3000
Aromatic C-N	Stretch	1335 - 1250[9]

Protocol 4: Definitive Structural Elucidation by NMR

Principle: ^1H and ^{13}C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

- Expertise & Causality: DMSO- d_6 is often a good solvent choice for amides and amines as the acidic N-H protons are observable and do not exchange as rapidly as they might in other solvents like D_2O .

Methodology:

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
- ^1H NMR - Expected Signals:
 - Aromatic Protons (3H): Multiple signals in the δ 6.5-8.0 ppm range. The substitution pattern (amino at C4, methyl at C2, amide at C1) will create a specific splitting pattern.
 - Amine Protons ($-\text{NH}_2$): A broad singlet, typically around δ 4.0-5.5 ppm.
 - Amide Proton ($-\text{NH}-$): A signal, potentially a doublet or quartet depending on coupling to the N-methyl group, likely downfield (δ ~8.0-9.0 ppm).
 - N-Methyl Protons ($-\text{N}-\text{CH}_3$): A singlet or doublet, δ ~2.7-3.0 ppm.
 - Aromatic Methyl Protons ($\text{Ar}-\text{CH}_3$): A singlet, δ ~2.2-2.5 ppm.
- ^{13}C NMR - Expected Signals:
 - Carbonyl Carbon ($\text{C}=\text{O}$): δ ~165-170 ppm.
 - Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range.

- N-Methyl Carbon (-N-CH₃): δ ~25-30 ppm.
- Aromatic Methyl Carbon (Ar-CH₃): δ ~15-20 ppm.

Validation and Trustworthiness

The protocols described are starting points for method development. For use in a regulated environment, they must be validated according to ICH Q2(R1) guidelines.^{[11][12][13]} Validation demonstrates that an analytical procedure is suitable for its intended purpose and involves evaluating parameters such as:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.^[12]
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Accuracy & Precision:** The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
- **Robustness:** The capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically performing and documenting these validation experiments, the trustworthiness of the analytical data is assured.

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